molecular formula C20H24N2O2 B268367 3-methyl-N-{4-[(3-phenylpropanoyl)amino]phenyl}butanamide

3-methyl-N-{4-[(3-phenylpropanoyl)amino]phenyl}butanamide

Cat. No. B268367
M. Wt: 324.4 g/mol
InChI Key: MLBGEGLFVZAFEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-{4-[(3-phenylpropanoyl)amino]phenyl}butanamide is a chemical compound that belongs to the class of amides. It is commonly known as MPAA and is widely used in scientific research applications. The compound has gained significant attention due to its unique chemical properties and potential applications in various fields.

Mechanism of Action

The mechanism of action of MPAA is not fully understood. However, it is believed to act by inhibiting the production of prostaglandins, which are responsible for inflammation, pain, and fever. MPAA is also believed to act on the central nervous system, reducing the perception of pain and fever.
Biochemical and Physiological Effects:
MPAA has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. MPAA has also been found to exhibit antioxidant activity, which may help in the prevention of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

MPAA has several advantages for lab experiments. It is readily available, easy to synthesize, and relatively inexpensive. MPAA is also stable under normal laboratory conditions and can be stored for extended periods. However, the limitations of MPAA include its low solubility in water, which may limit its use in aqueous systems. MPAA is also known to exhibit cytotoxicity at high concentrations, which may limit its use in cell culture experiments.

Future Directions

The potential applications of MPAA in various fields have led to several future directions for research. One area of interest is the development of new drugs based on the chemical structure of MPAA. Another area of interest is the investigation of the mechanism of action of MPAA, which may lead to the discovery of new targets for drug development. Additionally, the synthesis of new derivatives of MPAA may lead to compounds with enhanced biological activity and reduced toxicity.

Synthesis Methods

The synthesis method of MPAA involves the reaction of 3-phenylpropanoic acid with 4-aminobenzophenone to form an intermediate compound. The intermediate compound is then reacted with 3-methylbutanoyl chloride to yield the final product, 3-methyl-N-{4-[(3-phenylpropanoyl)amino]phenyl}butanamide. The synthesis method is simple and efficient, making it a popular choice for the production of MPAA.

Scientific Research Applications

MPAA has been extensively used in scientific research applications due to its unique chemical properties. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities, making it a potential candidate for the development of new drugs. MPAA has also been used as a reagent in the synthesis of various compounds, including heterocyclic compounds, which have potential applications in the pharmaceutical industry.

properties

Product Name

3-methyl-N-{4-[(3-phenylpropanoyl)amino]phenyl}butanamide

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

3-methyl-N-[4-(3-phenylpropanoylamino)phenyl]butanamide

InChI

InChI=1S/C20H24N2O2/c1-15(2)14-20(24)22-18-11-9-17(10-12-18)21-19(23)13-8-16-6-4-3-5-7-16/h3-7,9-12,15H,8,13-14H2,1-2H3,(H,21,23)(H,22,24)

InChI Key

MLBGEGLFVZAFEF-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2

Canonical SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2

Origin of Product

United States

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